molecular formula C21H42N2 B13145412 4,4'-Methylenebis(2,6-diethylcyclohexanamine)

4,4'-Methylenebis(2,6-diethylcyclohexanamine)

Cat. No.: B13145412
M. Wt: 322.6 g/mol
InChI Key: AXPMRSNNJUSOPB-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-diethylcyclohexanamine) is an organic compound belonging to the class of aliphatic diamines. It is characterized by its two cyclohexane rings, each substituted with two ethyl groups and connected via a methylene bridge. This compound is known for its high chemical resistance and thermal stability, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) typically involves the reaction of 2,6-diethylcyclohexanone with formaldehyde and ammonia. The process can be summarized as follows:

    Condensation Reaction: 2,6-diethylcyclohexanone reacts with formaldehyde in the presence of a base to form a bis(2,6-diethylcyclohexyl)methanol intermediate.

    Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4,4’-Methylenebis(2,6-diethylcyclohexanamine).

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) is carried out in large-scale reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2,6-diethylcyclohexanamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C21H42N2

Molecular Weight

322.6 g/mol

IUPAC Name

4-[(4-amino-3,5-diethylcyclohexyl)methyl]-2,6-diethylcyclohexan-1-amine

InChI

InChI=1S/C21H42N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h14-21H,5-13,22-23H2,1-4H3

InChI Key

AXPMRSNNJUSOPB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC(C1N)CC)CC2CC(C(C(C2)CC)N)CC

Origin of Product

United States

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